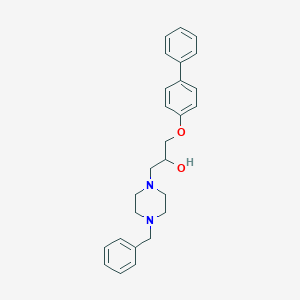
1-(4-Benzylpiperazin-1-yl)-3-(4-phenylphenoxy)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(4-Benzylpiperazin-1-yl)-3-(4-phenylphenoxy)propan-2-ol is a useful research compound. Its molecular formula is C26H30N2O2 and its molecular weight is 402.5g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(4-Benzylpiperazin-1-yl)-3-(4-phenylphenoxy)propan-2-ol is a compound of interest due to its potential therapeutic applications, particularly in the fields of oncology and neuropharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C20H24N2O2. Its structure features a piperazine ring, which is known for its role in various pharmacological activities. The presence of the phenoxy group enhances its lipophilicity, potentially improving its ability to cross the blood-brain barrier.
Anticancer Properties
Research has indicated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives containing piperazine moieties have shown promising results in inhibiting tumor cell proliferation. A study involving structurally related compounds demonstrated that they could effectively inhibit the growth of various cancer cell lines, including HeLa and MCF-7 cells, through mechanisms such as apoptosis induction and cell cycle arrest .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1-(4-Benzylpiperazin-1-yl)-... | MCF-7 | 5.12 | Apoptosis induction |
| 1-(4-Benzylpiperazin-1-yl)-... | HeLa | 6.75 | Cell cycle arrest |
| 1-(4-Benzylpiperazin-1-yl)-... | Jurkat | 4.64 | Inhibition of proliferation |
Neuropharmacological Effects
The compound may also exhibit neuropharmacological properties due to its interaction with neurotransmitter systems. Piperazine derivatives have been studied for their potential as glycine transporter inhibitors, which are relevant in treating central nervous system disorders. These compounds can enhance glycine receptor activity, thereby modulating excitatory neurotransmission .
Case Studies
A notable case study explored the effects of a piperazine-based compound on glioblastoma cells. The study found that treatment with the compound led to a significant reduction in cell viability and induced apoptosis via mitochondrial pathways. Flow cytometry analysis revealed that treated cells exhibited increased sub-G1 phase populations, indicating DNA fragmentation .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : Similar compounds have shown to inhibit key signaling pathways involved in cell growth.
- Induction of Apoptosis : Activation of caspase pathways leading to programmed cell death has been documented.
- Modulation of Neurotransmitter Systems : Interaction with glycine receptors may provide neuroprotective effects and enhance synaptic transmission.
Eigenschaften
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-3-(4-phenylphenoxy)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O2/c29-25(20-28-17-15-27(16-18-28)19-22-7-3-1-4-8-22)21-30-26-13-11-24(12-14-26)23-9-5-2-6-10-23/h1-14,25,29H,15-21H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPCOUMLRYSZTCR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC(COC3=CC=C(C=C3)C4=CC=CC=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














